B1194645 PL225B

PL225B

Cat. No. B1194645
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PL225B is an orally bioavailable inhibitor of the insulin-like growth factor 1 receptor (IGF-1R) with potential antineoplastic activity. IGF-1R inhibitor PL225B selectively binds to and inhibits the activities of IGF-1R, which may result in both the inhibition of tumor cell proliferation and the induction of tumor cell apoptosis in IGF-1R-overexpressing tumor cells. IGF-1R, a receptor tyrosine kinase overexpressed in a variety of human cancers, plays a significant role in the stimulation of cellular proliferation, oncogenic transformation, and suppression of apoptosis.

Scientific Research Applications

  • Drug Delivery Systems:

    • P22 viral capsids, through genetic and chemical engineering, are used as nanoplatforms for efficient delivery vehicles. These capsids, chemically modified to carry the anticancer drug bortezomib (BTZ), demonstrate targeted drug delivery capabilities. The study showed effective targeted delivery and evaluated the efficacy using cell viability assays (Min et al., 2014).
  • Gene Delivery Applications:

    • Compacted-DNA nanoparticle-mediated gene delivery in a mouse model of retinitis pigmentosa showed promising results. This method proved efficient and safe in driving gene expression in both mitotic and postmitotic photoreceptors, suggesting potential for nanoparticle-based gene replacement therapy (Cai et al., 2010).
  • Nanotechnology and Nanoparticle Research:

    • A study on P22 virus-like particles constructed Au/CdS plasmonic photocatalytic nanostructures demonstrated enhanced photoactivity. This research highlights the potential of such nanostructures in photocatalysis, opening avenues for advanced applications in energy and environmental sciences (Zhou et al., 2015).
    • Pulsed laser deposition (PLD) has been utilized to create thin-film materials, offering opportunities to control and produce new combinations of properties. This method has been pivotal in the growth of oxides and other chemically complex materials (Lowndes et al., 1996).
  • Clinical and Basic Science Research:

    • Co-polymer poly(lactic-co-glycolic acid) (PLGA) nanotechnology, a domain relevant to PL225B, has seen significant developments. This technology is approved for drug delivery and diagnostics, with applications in diseases like cancer and cardiovascular disease (Lü et al., 2009).

properties

Product Name

PL225B

IUPAC Name

NONE

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

PL225B;  PL-225B;  PL 225B.

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.